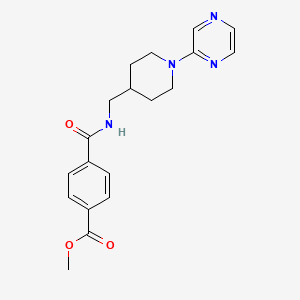

![molecular formula C18H13FN4OS B2829179 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-13-5](/img/structure/B2829179.png)

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

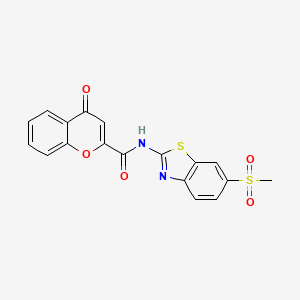

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazo[2,1-b]thiazole family and has been found to exhibit promising biological activity.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthetic and Analytical Techniques : A study on the synthesis of a related compound, "6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-a]Pyridine-2-Carboxamide," detailed its synthesis through various chemical reactions, including ring closure and Suzuki reactions. The compound's structure was confirmed using spectroscopic methods (FT-IR, NMR, MS), and X-ray diffraction, with its molecular structure further validated through density functional theory (DFT). This research emphasizes the importance of accurate synthesis and structural validation in developing new compounds with potential therapeutic applications (Qin et al., 2019).

Anticancer Activity

- Anticancer Properties : Research on a series of imidazo[2,1-b]thiazole derivatives, structurally similar to the queried compound, demonstrated significant cytotoxic activity against colon cancer and melanoma cell lines. This study suggests the potential for developing new anticancer agents based on modifications of the imidazo[2,1-b]thiazole scaffold, highlighting the importance of structural optimization for enhanced bioactivity (Abdel‐Maksoud, Ammar, & Oh, 2019).

Antitubercular Activity

- Targeting Tuberculosis : An investigation into the antitubercular activity of imidazo[2,1-b]thiazole-5-carboxamides revealed compounds with nanomolar potency against both replicating and drug-resistant Mycobacterium tuberculosis strains. These findings underscore the potential of imidazo[2,1-b]thiazole derivatives as a new class of antituberculosis agents, offering a novel approach to combating this infectious disease (Moraski et al., 2016).

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The wide range of applications in medicinal chemistry of imidazo[1,2-a]pyridines suggests that they may interact with multiple biochemical pathways .

Result of Action

A series of 6-(4-fluorophenyl)-5- (2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives have been described to have in vitro antiproliferative activities .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4OS/c19-13-6-4-12(5-7-13)15-10-23-16(11-25-18(23)22-15)17(24)21-9-14-3-1-2-8-20-14/h1-8,10-11H,9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCDJXZZJHPJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2829104.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)

![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)

![3-(2-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2829108.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)

![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)